REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:3])[CH3:2].Cl[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1)=[O:14].CN(C)C=O>O>[F:21][C:18]1[CH:19]=[CH:20][C:15]([C:13]([CH2:12][N:4]([CH:1]([CH3:3])[CH3:2])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:14])=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
4.08 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 100° C. under nitrogen for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
The obtained solids are collected
|
Type
|
WASH
|
Details
|
washed twice with 500 ml
|
Type
|
DISSOLUTION
|
Details
|
portions of water and dissolved in 550 ml
|
Type
|
CUSTOM
|
Details
|
at 75° C
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the obtained solids are collected
|
Type
|
WASH
|
Details
|
washed three times with 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of 95% ethanol and vacuum dried at 35°-40° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)CN(C2=CC=CC=C2)C(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 466 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |